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molecular formula C10H14N2O2 B8341109 Ethyl pyrrolidino-methylenecyanoacetate

Ethyl pyrrolidino-methylenecyanoacetate

Cat. No. B8341109
M. Wt: 194.23 g/mol
InChI Key: QLAYEEDSEHPARC-UHFFFAOYSA-N
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Patent
US05241099

Procedure details

Analogously to Example 1, 27.6 g of 95.5% pure dipyrroli-dino-formamidinium methylsulphate were reacted with 11.4 g of ethyl cyanoacetate and 4.0 g of NaOH powder in 140 ml of toluene. After work-up, 95.5% of ethyl pyrrolidino-methylenecyanoacetate were obtained.
Name
dipyrroli-dino-formamidinium methylsulphate
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COS([O-])(=O)=O.N1([NH+]=[C:13]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)N)CCCC1.[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:21].[OH-].[Na+]>C1(C)C=CC=CC=1>[N:15]1([CH:13]=[C:22]([C:20]#[N:21])[C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:16][CH2:17][CH2:18][CH2:19]1 |f:0.1,3.4|

Inputs

Step One
Name
dipyrroli-dino-formamidinium methylsulphate
Quantity
27.6 g
Type
reactant
Smiles
COS(=O)(=O)[O-].N1(CCCC1)[NH+]=C(N)N1CCCC1
Name
Quantity
11.4 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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